
PF-3758309
Descripción general
Descripción
PF-03758309 es un inhibidor potente, de administración oral y reversible de la quinasa 4 activada por p21 (PAK4), que compite con el ATP. Este compuesto ha demostrado una promesa significativa en la inhibición de la señalización oncogénica y el crecimiento tumoral, lo que lo convierte en un candidato valioso para la investigación del tratamiento del cáncer .
Aplicaciones Científicas De Investigación
Neuroblastoma Proliferation Inhibition
PF-3758309 has been shown to significantly inhibit the proliferation of neuroblastoma cell lines. It induces cell cycle arrest at the G1 phase and promotes apoptosis. The effective concentration (EC50) values for various neuroblastoma lines are as follows:
Cell Line | EC50 Value (µM) |
---|---|
SH-SY5Y | 5.461 |
IMR-32 | 2.214 |
NBL-S | 14.02 |
KELLY | 1.846 |
These findings indicate that this compound effectively impairs the growth potential of neuroblastoma cells through morphological changes and reduced clone formation .
Colorectal Cancer Models
In colorectal cancer models, this compound demonstrated significant growth inhibition in vitro, correlating with PAK4 expression levels. The compound's efficacy was evaluated using various colorectal cancer cell lines, showing a notable reduction in cell viability and proliferation rates when treated with this compound .
Tumor Xenograft Models
This compound has been tested in several tumor xenograft models, including colorectal and pancreatic cancers. In these studies, oral administration of this compound resulted in substantial tumor growth inhibition:
Tumor Type | Dosage (mg/kg) | Treatment Duration (Days) | % Growth Inhibition |
---|---|---|---|
Colorectal Cancer | 25 | 14-28 | Up to 52% |
Pancreatic Cancer | Variable | Varies | Enhanced with gemcitabine |
The combination of this compound with standard chemotherapeutics like gemcitabine showed enhanced anti-tumor effects compared to monotherapy .
Combination Therapies
This compound has been investigated for its potential to enhance the efficacy of existing chemotherapy agents:
- Colorectal Cancer : When combined with fluorouracil (5-FU) or gemcitabine, this compound significantly improved tumor suppression in patient-derived xenografts .
- Lung Cancer : The compound also exhibited anti-migration properties by downregulating matrix metalloproteinases (MMP-2 and MMP-9), which are critical for cancer cell invasion .
Clinical Implications
The promising results from preclinical studies have led to considerations for clinical trials evaluating this compound's safety and efficacy in humans. Its ability to inhibit PAK4 may offer new therapeutic avenues for cancers where PAK4 is overexpressed.
Mecanismo De Acción
PF-03758309 ejerce sus efectos inhibiendo la actividad de la quinasa 4 activada por p21. Esta quinasa participa en diversos procesos celulares, incluida la reorganización del citoesqueleto, la migración celular y la tumorogénesis. Al inhibir la quinasa 4 activada por p21, PF-03758309 interrumpe estos procesos, lo que lleva a una reducción de la proliferación de células cancerosas y un aumento de la apoptosis. El compuesto también afecta otras vías de señalización, como la vía de la proteína de unión al elemento de respuesta al AMPc (CREB), lo que contribuye aún más a sus efectos anticancerígenos .
Análisis Bioquímico
Biochemical Properties
PF-3758309 interacts with several enzymes and proteins, including PAK4 . It inhibits the phosphorylation of the PAK4 substrate GEF-H1 . This compound also binds to mitogen-activated protein kinase 1 and protein kinase A .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound suppresses CREB, NF-κB, and β-catenin pathways, which are closely related to cell migration .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the phosphorylation of the PAK4 substrate GEF-H1 . A phospho-protein array analysis revealed that this compound down-regulates the NF-κB signaling pathway .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: PF-03758309 se sintetiza a través de una serie de reacciones químicas que implican la formación de un núcleo pirrolopirazol. La síntesis suele implicar el uso de diversos reactivos y catalizadores para lograr la estructura química deseada. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle .
Métodos de producción industrial: La producción industrial de PF-03758309 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se purifica y formula para la administración oral. Los detalles específicos del proceso de producción industrial no están disponibles públicamente .
Análisis De Reacciones Químicas
Tipos de reacciones: PF-03758309 se somete a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar la estructura química de PF-03758309.
Sustitución: Las reacciones de sustitución se pueden utilizar para introducir diferentes grupos funcionales en el compuesto
Reactivos y condiciones comunes:
Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Diversos agentes halogenantes y nucleófilos
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales .
Comparación Con Compuestos Similares
PF-03758309 es único en su potente e selectiva inhibición de la quinasa 4 activada por p21. Los compuestos similares incluyen:
PF-03758309 clorhidrato: Una forma de sal de clorhidrato de PF-03758309 con propiedades inhibitorias similares.
PF-03758309 diclorhidrato: Otra forma de sal con actividad comparable.
Otros inhibidores de la quinasa activada por p21: Compuestos como IPA-3 y FRAX597, que también inhiben las quinasas activadas por p21, pero pueden tener diferentes perfiles de selectividad y potencia .
PF-03758309 destaca por su alta potencia, biodisponibilidad oral e inhibición reversible, lo que lo convierte en un candidato prometedor para su desarrollo en la terapia del cáncer .
Actividad Biológica
PF-3758309 is a potent small-molecule inhibitor targeting p21-activated kinases (PAKs), particularly PAK4. This compound has garnered attention for its significant biological activity in various cancer models and its potential applications in treating HIV-1 latency. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is classified as an ATP-competitive inhibitor with a high affinity for PAK4, characterized by a dissociation constant and an inhibitory concentration for phosphorylating the PAK4 substrate GEF-H1. The compound has shown efficacy in inhibiting anchorage-independent growth across various tumor cell lines with an average .
This compound disrupts several key signaling pathways related to cell proliferation and survival:
- Inhibition of PAK4 : The primary action of this compound is the inhibition of PAK4, which plays a crucial role in cytoskeletal dynamics, cell adhesion, and migration.
- Impact on Signaling Pathways : Studies have demonstrated that this compound modulates known PAK4-dependent signaling nodes while also revealing unexpected connections to other pathways, including NF-κB and p53 .
Table 1: Summary of Biological Activity
Biological Activity | Value |
---|---|
Dissociation Constant | 2.7 nM |
Inhibitory Concentration | 1.3 nM (GEF-H1) |
Anchorage-independent growth | 4.7 nM |
Plasma EC50 in tumor xenografts | 0.4 nM |
Neuroblastoma Proliferation Inhibition
A study focused on neuroblastoma cell lines (SH-SY5Y, IMR-32) demonstrated that this compound effectively reduced cell proliferation:
- Cell Line Sensitivity : The values for different neuroblastoma lines were as follows:
The treated cells exhibited morphological changes such as shrinkage and loss of adhesion, indicating impaired growth potential.
HIV-1 Latency Reversal
Recent research has identified this compound as a potent inhibitor of HIV-1 latency reversal:
- Inhibition Mechanism : The compound down-regulates the NF-κB pathway, which is crucial for HIV-1 proviral expression .
- Phosphorylation Changes : Analysis revealed that this compound treatment led to significant changes in the phosphorylation status of multiple proteins involved in HIV latency .
Proteomic Studies
Proteomic analysis using high-content cellular assays has provided insights into the specific pathways regulated by this compound:
- Pathway Analysis : Ingenuity Pathway Analysis (IPA) indicated significant down-regulation of the NF-κB pathway (p-value ) and identified proteins with altered phosphorylation states due to treatment .
Table 2: Proteomic Findings
Protein Alteration | Fold Change |
---|---|
Increased Phosphorylation | 47 proteins |
Decreased Phosphorylation | 14 proteins |
Propiedades
IUPAC Name |
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N8OS/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCPARAPKDAOEN-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)N[C@H](CN(C)C)C5=CC=CC=C5)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649389 | |
Record name | N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898044-15-0 | |
Record name | PF-03758309 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898044150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-03758309 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11775 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 898044-15-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PF-03758309 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK459EA5I2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PF-3758309 acts as an ATP-competitive inhibitor of PAK4, specifically targeting its kinase domain. [, , ] This binding prevents PAK4 from phosphorylating its substrates, ultimately disrupting downstream signaling pathways crucial for cancer cell survival, proliferation, and motility. [, , ]
ANone: While the provided abstracts do not include detailed spectroscopic data, the chemical name of this compound is provided, allowing for the determination of its molecular formula and weight:
A: this compound effectively inhibits PAK4-dependent pathways in both in vitro and in vivo models, leading to reduced tumor growth. [, , , , , ] Its antitumor activity is linked to the modulation of cell proliferation, survival, and angiogenesis. [, , , , ]
A: this compound demonstrates potent anti-proliferative activity against a variety of cancer cell lines, including colorectal, pancreatic, lung, and melanoma cells, with IC50 values ranging from nanomolar to low micromolar concentrations. [, , , , , , , , , ]
A: Preclinical studies in various xenograft and patient-derived xenograft (PDX) models of colorectal, pancreatic, melanoma, and lung cancer have demonstrated that this compound effectively inhibits tumor growth. [, , , , , , , ] It achieves tumor growth inhibition by suppressing cell proliferation, inducing apoptosis, and inhibiting angiogenesis. [, , , , ]
A: Research indicates that P-glycoprotein (P-gp), an efflux pump often overexpressed in cancer cells, can contribute to this compound resistance. [, ] Inhibiting P-gp could potentially restore sensitivity to the drug. [, ] Other resistance mechanisms might involve the activation of bypass signaling pathways, such as the PI3K/AKT pathway. [, ]
A: The Phase I clinical trial indicated that this compound was generally well-tolerated. [] The most common adverse events were gastrointestinal, including diarrhea, nausea, and vomiting. [] Further preclinical and clinical research is needed to comprehensively assess its toxicity, adverse effects, and long-term safety profile.
A: PAK4, a serine/threonine kinase, acts as a key downstream effector of Rho family GTPases, including Cdc42. [, , ] It plays a critical role in regulating various cellular processes, including cell survival, motility, proliferation, and angiogenesis, all of which contribute to cancer development and progression. [, , ]
A: Studies suggest that this compound exhibits increased efficacy against cancer cells with a mesenchymal phenotype compared to those with an epithelial phenotype. [, ] This suggests that this compound's effectiveness might be influenced by the EMT status of the tumor.
A: Preclinical evidence suggests that this compound enhances the antitumor effects of various chemotherapeutic agents, such as gemcitabine, 5-fluorouracil, and abraxane, in pancreatic cancer models. [, , ] It also demonstrates synergistic effects with other targeted therapies, including PI3K inhibitors in schwannoma models. [] Furthermore, combining this compound with PD-1 blockade immunotherapy shows promise in prostate cancer models. []
ANone: this compound has been shown to inhibit various signaling pathways important for tumor growth and survival, including:
- MAPK pathway: this compound inhibits the phosphorylation of ERK1/2, a key downstream effector of the MAPK pathway, leading to reduced tumor cell proliferation. [, , , ]
- PI3K/Akt pathway: While this compound can inhibit the PI3K/Akt pathway in some contexts, this effect appears to be context-dependent and not always observed. [, , , ]
- NF-κB pathway: this compound can downregulate NF-κB signaling, contributing to its antitumor effects. [, ]
- Cell cycle regulation: this compound can induce cell cycle arrest, primarily at the G1/S transition, leading to reduced tumor cell proliferation. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.